3-(2-Chloroacetyl)-1-cyclopropylurea

説明

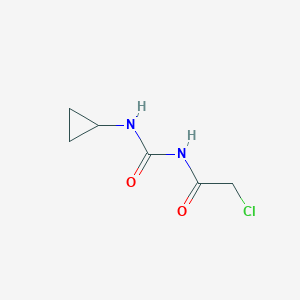

Structure

3D Structure

特性

IUPAC Name |

2-chloro-N-(cyclopropylcarbamoyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2/c7-3-5(10)9-6(11)8-4-1-2-4/h4H,1-3H2,(H2,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUSXXUJONYTSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Approaches to N-Acylation of Urea (B33335) Derivatives

N-acylation of urea is a fundamental transformation for creating N-acylureas, a class of compounds with significant utility in medicinal chemistry and organic synthesis. nih.govreading.ac.uk This process involves the introduction of an acyl group onto one of the nitrogen atoms of the urea molecule. For the synthesis of 3-(2-Chloroacetyl)-1-cyclopropylurea, this step specifically requires chloroacetylation.

A primary and direct method for the N-acylation of urea derivatives is the reaction with an acyl halide, such as chloroacetyl chloride. researchgate.netjncollegemdb.com In this reaction, the nucleophilic nitrogen atom of the urea derivative attacks the electrophilic carbonyl carbon of chloroacetyl chloride. researchgate.net This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and resulting in the N-acylated product.

The reaction is typically performed in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct that is generated. researchgate.net The choice of solvent is crucial and often involves aprotic solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343) to prevent unwanted side reactions with the highly reactive acyl chloride. researchgate.net The reactivity of chloroacetyl chloride makes it a versatile reagent for these transformations. researchgate.net

Table 1: General Conditions for N-Acylation of Ureas with Acyl Chlorides

| Parameter | Typical Condition | Purpose | Reference |

|---|---|---|---|

| Acylating Agent | Chloroacetyl chloride | Provides the chloroacetyl group. | researchgate.net |

| Substrate | Urea or Substituted Urea (e.g., Cyclopropylurea) | Nitrogen source for acylation. | researchgate.net |

| Base | Triethylamine (Et3N), Pyridine | Neutralizes HCl byproduct. | researchgate.net |

| Solvent | Tetrahydrofuran (THF), Toluene | Inert reaction medium. | researchgate.net |

| Temperature | Room Temperature to Reflux | Controls reaction rate. | researchgate.net |

This method is widely applicable for the synthesis of various N-acyl cyclic urea derivatives, often resulting in excellent yields. researchgate.net Some highly reactive acyl chlorides can react efficiently even without a base. researchgate.net

Condensation reactions provide an alternative route to chloroacetyl urea derivatives. While classically associated with urea-formaldehyde resins, the principles of condensation can be applied more broadly. mdpi.comgoogle.com These reactions typically involve the reaction of a urea with a carbonyl compound or its equivalent. In the context of forming the chloroacetyl moiety, this could theoretically involve a reaction with chloroacetic acid or its derivatives under dehydrating conditions.

One established method for forming N-acylureas involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the coupling of a carboxylic acid (chloroacetic acid) with a urea derivative. nih.govias.ac.in The reaction proceeds through an O-acylisourea intermediate, which then undergoes an O→N acyl migration to form the stable N-acylurea. ias.ac.in This approach is advantageous as it operates under mild conditions. ias.ac.in

Reaction Mechanism via O-Acylisourea Intermediate:

Activation: The carboxylic acid reacts with the carbodiimide (B86325) to form a highly reactive O-acylisourea. ias.ac.in

Rearrangement: In the absence of other strong nucleophiles, the O-acylisourea intermediate rearranges through an intramolecular acyl transfer from the oxygen to one of the urea nitrogens. ias.ac.in

Product Formation: This migration yields the final N-acylurea product. ias.ac.in

This method avoids the use of harsh acyl halides and is often used in peptide synthesis, where N-acylurea formation can be a side reaction. nih.gov

Introduction of the Cyclopropyl (B3062369) Moiety into Urea Structures

The incorporation of the cyclopropyl group is a critical step in the synthesis of the target molecule. This can be achieved either by starting with a cyclopropyl-containing reagent or by constructing the cyclopropane (B1198618) ring during the synthesis.

A common and efficient strategy to introduce the cyclopropyl group is to use cyclopropylamine (B47189) as a key building block. thieme-connect.com Cyclopropylurea itself can be synthesized, which then serves as the substrate for the chloroacetylation step described previously.

Alternatively, in a convergent synthesis, an isocyanate precursor can be reacted directly with cyclopropylamine. For instance, a chloroacetyl isocyanate, generated in situ, could react with cyclopropylamine to form the final product in a single step. The reaction of isocyanates with amines is a robust and widely used method for urea formation. reading.ac.ukorganic-chemistry.org

A relevant example from the synthesis of related compounds involves the coupling of a precursor like 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, which is prepared from 4-amino-3-chlorophenol (B108459) and cyclopropylamine. thieme-connect.comgoogle.com This demonstrates the utility of cyclopropylamine in building complex urea-containing molecules.

Constructing the cyclopropane ring in situ represents a more complex but potentially powerful synthetic strategy. These methods typically involve the cyclization of a suitable acyclic precursor that is already part of the urea structure.

One major class of reactions for forming cyclopropane rings is the Michael Initiated Ring Closure (MIRC) reaction. rsc.org This process involves the Michael addition of a nucleophile to an activated alkene, followed by an intramolecular nucleophilic substitution that closes the three-membered ring. rsc.org In a hypothetical context for this compound, a precursor containing a urea moiety and a suitable α,β-unsaturated system with a leaving group could be designed to undergo such a cyclization.

Other established cyclopropanation methods include:

Carbene/Carbenoid Addition: The reaction of an alkene with a carbene or a carbenoid, such as in the Simmons-Smith reaction, forms a cyclopropane ring. libretexts.org An acyclic urea derivative containing a double bond could be subjected to these conditions to form the cyclopropyl moiety.

Intramolecular Nucleophilic Substitution: A common method involves the intramolecular S_N2 reaction of a γ-halo compound or a related substrate with a base to eliminate a halide and form the ring. sioc-journal.cn A urea derivative with an appropriate haloalkyl chain could be cyclized using this approach.

While these in situ strategies are well-established for cyclopropane synthesis in general, their application directly to urea-containing substrates for the synthesis of this specific compound is less commonly documented and represents a more advanced synthetic design challenge. rsc.orglibretexts.orgsioc-journal.cn

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound requires careful control over several reaction parameters to maximize the yield and purity of the product while minimizing side reactions.

For the N-acylation step (Section 2.1.1), key variables include:

Base: The choice and stoichiometry of the base are critical. A slight excess of a non-nucleophilic base like triethylamine is often used to ensure complete neutralization of HCl without competing in the reaction. researchgate.net

Temperature: Acylation reactions with chloroacetyl chloride are often exothermic. Maintaining a low initial temperature (e.g., 0-5 °C) during the addition of the acyl chloride can help control the reaction rate and prevent the formation of byproducts, followed by warming to room temperature or refluxing to ensure the reaction goes to completion. researchgate.netgoogle.com

Solvent: The solvent must be inert to the highly reactive acylating agent. Dry aprotic solvents like THF, acetonitrile (B52724), or toluene are generally preferred. reading.ac.ukresearchgate.net

Reaction Time: The reaction progress should be monitored using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to overnight. tandfonline.com

For strategies involving the introduction of the cyclopropylamine (Section 2.2.1), optimization may focus on:

Coupling Agents: If coupling cyclopropylamine with a carboxylic acid, the choice of coupling agent (e.g., DCC, HATU) and additives can significantly impact the yield. nih.govthieme-connect.com

Order of Addition: The order in which reagents are added can be important, particularly when dealing with multifunctional molecules, to ensure chemoselectivity. google.com

Table 2: Factors Influencing Reaction Optimization

| Factor | Variable | Impact on Synthesis | Reference |

|---|---|---|---|

| Temperature | Low (0 °C) to High (Reflux) | Controls reaction kinetics and selectivity; prevents degradation. | researchgate.net |

| Solvent | Polar aprotic, Nonpolar | Affects solubility of reagents and can influence reaction pathways. | reading.ac.uk |

| Base | Organic (Et3N), Inorganic (K2CO3) | Neutralizes acid byproducts; can influence nucleophilicity. | researchgate.net |

| Concentration | Dilute vs. Concentrated | Can affect reaction rates and, in the case of intramolecular reactions, favor cyclization. | google.com |

| Catalyst | Lewis acids, Phase-transfer catalysts | Can accelerate the reaction and improve yields in specific methodologies. | reading.ac.uk |

Solvent Effects and Temperature Optimization

The choice of solvent and the reaction temperature are paramount in the synthesis of N-acylureas, directly impacting reaction rates, yields, and the formation of byproducts. For the acylation of 1-cyclopropylurea (B25948) with the highly reactive chloroacetyl chloride, the solvent's polarity and its ability to dissolve the starting materials play a crucial role.

In a typical procedure, a non-protic solvent is preferred to prevent reaction with the acyl chloride. Solvents such as toluene, tetrahydrofuran (THF), and dichloromethane (B109758) (CH2Cl2) are commonly employed in acylation reactions. A study on the acylation of a similar cyclic urea derivative investigated the effect of different solvents on the reaction yield, demonstrating that toluene provided a higher yield compared to THF and CH2Cl2. researchgate.net This is likely due to its higher boiling point, allowing the reaction to be conducted at an elevated temperature, which can facilitate the dissolution of the starting urea and promote the reaction rate.

Temperature optimization is also a critical factor. Acylation reactions are often initiated at a low temperature (e.g., 0-5 °C) during the addition of the acyl chloride to control the initial exothermic reaction and minimize the formation of side products. Subsequently, the reaction temperature is often raised to drive the reaction to completion. For instance, in the synthesis of related N-acyl cyclic ureas, reactions were conducted at temperatures ranging from 70 °C to 110 °C. researchgate.net Increasing the temperature from 70 °C to 110 °C in toluene significantly increased the yield and reduced the reaction time. researchgate.net

Interactive Data Table: Effect of Solvent and Temperature on the Yield of N-Acyl Urea

Catalyst and Base Selection

The N-acylation of ureas often requires the presence of a base to neutralize the hydrochloric acid generated as a byproduct of the reaction between the urea and the acyl chloride. The choice of base is critical, as it can influence the reaction rate and selectivity. Both organic and inorganic bases can be employed.

Commonly used organic bases include tertiary amines such as triethylamine (TEA) and diisopropylethylamine (DIPEA). These bases are effective HCl scavengers. In some instances, stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to facilitate facile amide bond formation at room temperature. sphinxsai.com Inorganic bases like potassium carbonate can also be utilized, particularly in solvent-free or solid-phase syntheses.

In the context of chloroacetylation, the choice of base can also influence chemoselectivity, especially in substrates with multiple reactive sites. For example, in the N-chloroacetylation of aminoalcohols, the use of a phosphate (B84403) buffer under neutral conditions was found to be highly effective and chemoselective. researchgate.net While 1-cyclopropylurea does not have competing nucleophilic groups, the principle of using a suitable base to control reactivity remains relevant.

While the direct acylation of ureas with acyl chlorides may not always require a catalyst, certain Lewis acids can be used to activate the acylating agent. However, in the case of a highly reactive substrate like chloroacetyl chloride, a catalyst is generally not necessary and may lead to unwanted side reactions.

Interactive Data Table: Influence of Base on the Yield of N-Acyl Urea

Advanced Synthetic Routes and Novel Derivatization

Beyond the direct acylation approach, modern synthetic chemistry offers more sophisticated and sustainable methods for the construction of molecules like this compound.

Multicomponent Reactions Involving Chloroacetyl and Cyclopropyl Units

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. While a specific MCR for the direct synthesis of this compound is not prominently described in the literature, a hypothetical approach can be envisioned based on established MCRs for urea synthesis.

One such possibility could be a variation of the Ugi reaction or a similar isocyanide-based MCR. A hypothetical three-component reaction could involve cyclopropylamine, an isocyanate equivalent bearing a chloroacetyl moiety (or a precursor), and a third component to facilitate the urea formation. However, the development of such a reaction would require significant research to identify suitable and compatible reactants and reaction conditions.

A more plausible, though technically a sequential one-pot synthesis rather than a true MCR, could involve the in-situ generation of cyclopropyl isocyanate from cyclopropylamine and a phosgene (B1210022) equivalent, followed by reaction with a chloroacetamide. nih.gov

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound to develop more sustainable and environmentally benign methods.

One of the key aspects of green chemistry is the use of safer and more environmentally friendly solvents. Water is an ideal green solvent, and some N-acylation reactions have been successfully carried out in aqueous media. mdpi.com For instance, a highly chemoselective N-chloroacetylation of amino compounds has been reported in a phosphate buffer, which is a biocompatible and environmentally friendly medium. researchgate.net Applying such a system to the synthesis of this compound could significantly reduce the use of volatile organic compounds.

Another green chemistry approach is the use of alternative energy sources to drive reactions, such as microwave irradiation. humanjournals.com Microwave-assisted synthesis can often lead to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. The acylation of ferrocene, for example, has been adapted to a greener procedure using microwave heating. acs.org It is conceivable that the synthesis of this compound could be optimized under microwave conditions, potentially in a solvent-free or high-boiling point solvent system, to enhance the efficiency and sustainability of the process.

Furthermore, the development of catalytic methods that avoid the use of stoichiometric amounts of reagents is a cornerstone of green chemistry. While the direct acylation with chloroacetyl chloride is efficient, exploring catalytic methods for the activation of less reactive chloroacetic acid derivatives could be a future research direction.

Chemical Reactivity and Transformation Studies

Reactivity of the Chloroacetyl Moiety

The chloroacetyl group is a potent electrophile due to the presence of a chlorine atom, a good leaving group, attached to a carbon atom adjacent to a carbonyl group. The electron-withdrawing nature of the carbonyl group further activates the α-carbon towards nucleophilic attack, making it the primary site of reactivity in the molecule.

Nucleophilic Substitution Reactionsnih.govucl.ac.uklibretexts.orglibretexts.org

The most prominent reaction pathway for the chloroacetyl moiety is bimolecular nucleophilic substitution (SN2). nih.gov In this mechanism, a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion in a single, concerted step. The reactivity towards SN2 reactions is pronounced for chloroacetanilides and related structures. nih.gov

Reactions with Amine Nucleophilesresearchgate.net

Primary and secondary amines are effective nucleophiles that readily react with the chloroacetyl group of 3-(2-Chloroacetyl)-1-cyclopropylurea. This reaction results in the formation of a new carbon-nitrogen bond, yielding N-substituted glycine (B1666218) amide derivatives. The general reaction involves the attack of the amine's lone pair of electrons on the electrophilic methylene (B1212753) carbon, displacing the chloride. This amidation is a common and efficient method for constructing more complex molecules. researchgate.netresearchgate.net

| Amine Nucleophile | Product Structure | Product Name |

| Ammonia (NH₃) |  | 3-(2-Aminoacetyl)-1-cyclopropylurea |

| Methylamine (CH₃NH₂) |  | 3-(2-(Methylamino)acetyl)-1-cyclopropylurea |

| Piperidine (C₅H₁₁N) |  | 3-(2-(Piperidin-1-yl)acetyl)-1-cyclopropylurea |

Reactions with Thiol Nucleophilesnih.govnih.gov

Thiol compounds (mercaptans) are highly potent nucleophiles, especially in their deprotonated thiolate form (RS⁻). They react rapidly with the chloroacetyl group to form stable thioether linkages. nih.govnih.gov This reaction, known as S-alkylation, is a cornerstone of bioconjugation and materials science. The high nucleophilicity of sulfur makes this transformation highly efficient.

| Thiol Nucleophile | Product Structure | Product Name |

| Methanethiol (CH₃SH) |  | 3-(2-(Methylthio)acetyl)-1-cyclopropylurea |

| Ethanethiol (C₂H₅SH) |  | 3-(2-(Ethylthio)acetyl)-1-cyclopropylurea |

| Cysteine |  | 3-(2-((2-Amino-2-carboxyethyl)thio)acetyl)-1-cyclopropylurea |

Formation of Amide and Thioester Derivativessphinxsai.comorganic-chemistry.org

As detailed above, reaction with amine nucleophiles directly leads to the formation of amide derivatives, specifically N-substituted glycinamides of the parent cyclopropylurea. sphinxsai.comresearchgate.net The formation of thioester derivatives from the chloroacetyl group is also a significant transformation. Thioesters can be synthesized through various methods, including the reaction of an acid chloride with a thiol salt or the condensation of carboxylic acids and thiols. organic-chemistry.orgwikipedia.org In the context of this compound, displacement of the chloride by a thiocarboxylate salt (RCOS⁻) would yield a thioester derivative.

Orthogonal Protecting Group Chemistryjocpr.comnumberanalytics.com

The chloroacetyl group can serve as a protecting group for amines, alcohols, and other functional groups in the synthesis of complex molecules. wiley-vch.deacs.org A key advantage of the chloroacetyl group is its unique removal conditions, which makes it "orthogonal" to many other common protecting groups. jocpr.comnumberanalytics.comnih.gov Orthogonal protection strategies allow for the selective removal of one protecting group in the presence of others, enabling the stepwise construction of multifunctional compounds. jocpr.comnih.gov The chloroacetyl group is stable under acidic and some basic conditions used to remove other groups like Boc or Fmoc, making it a valuable tool in peptide and carbohydrate chemistry. wiley-vch.denih.gov

Selective Deprotection Strategiescmu.edunih.gov

The removal (deprotection) of a chloroacetyl group can be achieved under specific and mild conditions that leave other protecting groups intact. cmu.edu This selectivity is the basis of its utility in orthogonal chemistry. Several reagents have been developed for the efficient and selective cleavage of the chloroacetyl group. acs.orgnih.govacs.org

| Reagent/Method | Conditions | Reference |

| Tetra-n-butylammonium fluoride (B91410) (TBAF) | THF solution, room temperature | nih.gov |

| Diazabicyclo[2.2.2]octane (DABCO) | Selective dechloroacetylation reagent | acs.org |

| Thiophenols with K₂CO₃ | Dipolar aprotic solvents, heating | cmu.edu |

| Thiourea (B124793) | Used for cleavage from peptides | acs.org |

Compatibility with Other Protecting Groups

The chloroacetyl group is a key reactive site in this compound. Its compatibility with various protecting groups is a critical consideration in multi-step syntheses. The electrophilic nature of the carbon atom bonded to the chlorine makes it susceptible to nucleophilic attack. This reactivity can be influenced by the presence of other functional groups within a molecule.

In complex syntheses, it is often necessary to protect certain functional groups to prevent unwanted side reactions. The compatibility of the chloroacetyl group with common protecting groups is essential for the successful execution of these synthetic strategies. For instance, in the presence of base-sensitive protecting groups, such as silyl (B83357) ethers, the conditions required for reactions involving the chloroacetyl group must be carefully controlled to avoid deprotection. Similarly, the stability of acid-labile protecting groups, like acetals, must be considered when the chloroacetyl moiety is subjected to acidic reaction conditions.

The choice of solvent and reaction temperature also plays a significant role in the compatibility of the chloroacetyl group with other protecting groups. Non-polar, aprotic solvents are often preferred to minimize side reactions. Lower temperatures can also help to control reactivity and improve selectivity. The successful application of this compound in the synthesis of complex molecules often hinges on a careful selection of protecting groups and reaction conditions that are compatible with the chloroacetyl functionality.

Transformations of the Urea (B33335) Core

The urea moiety of this compound provides a scaffold for a variety of chemical transformations, allowing for the synthesis of diverse derivatives.

The urea core can participate in condensation reactions with various electrophiles. For example, the nitrogen atoms of the urea can react with aldehydes or ketones to form Schiff bases, which can then undergo further transformations. These reactions are often catalyzed by acids or bases. The nature of the substituent on the carbonyl compound and the reaction conditions can influence the outcome of the condensation reaction, leading to the formation of a variety of heterocyclic structures. For instance, condensation with β-dicarbonyl compounds can lead to the formation of pyrimidine (B1678525) derivatives.

A general scheme for the condensation of a urea with an aldehyde is as follows: R-NH-CO-NH-R' + R''-CHO → R-N=CH-R'' + R'-NH-CO-NH2

This initial imine formation can be followed by intramolecular cyclization or other reactions to generate more complex molecular architectures. The chloroacetyl group can also be involved in these subsequent reactions, leading to the formation of fused ring systems.

| Reagent | Product |

| Alkyl Halide (R-X) | N-alkylated urea |

| Acyl Chloride (R-COCl) | N-acylated urea |

| Isocyanate (R-NCO) | Biuret derivative |

These derivatization reactions allow for the fine-tuning of the molecule's steric and electronic properties, which can be important for its biological activity or its utility as a synthetic intermediate. The presence of the chloroacetyl and cyclopropyl (B3062369) groups adds further complexity and potential for diverse structural modifications.

Reactivity of the Cyclopropyl Ring

The cyclopropyl ring is a three-membered carbocycle characterized by significant ring strain, which imparts unique reactivity to this moiety.

Due to its inherent strain, the cyclopropyl ring can undergo ring-opening reactions under various conditions, including treatment with electrophiles, nucleophiles, or radical initiators. These reactions relieve the ring strain and lead to the formation of linear or larger cyclic structures.

For instance, electrophilic ring-opening can be initiated by protonation or reaction with a Lewis acid, leading to the formation of a carbocation intermediate that can be trapped by a nucleophile. The regioselectivity of the ring-opening is influenced by the substituents on the cyclopropyl ring. In the case of this compound, the electronic nature of the urea and chloroacetyl groups will direct the cleavage of the C-C bonds of the cyclopropane (B1198618).

Radical-induced ring-opening can also occur, often initiated by a radical species that adds to the cyclopropyl ring. The resulting cyclopropylcarbinyl radical can then undergo rapid ring-opening to form a more stable homoallylic radical.

While the cyclopropyl ring is already present in this compound, the principles of cyclopropanation are relevant to its synthesis and potential transformations. Cyclopropanation reactions involve the addition of a carbene or carbenoid to an alkene. wikipedia.org One of the most well-known methods is the Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane (B129776) to generate a zinc carbenoid. nih.gov

The stereochemistry of the starting alkene is retained in the cyclopropane product, making this a stereospecific reaction. wikipedia.org The presence of directing groups, such as hydroxyl groups, on the alkene can influence the facial selectivity of the cyclopropanation.

| Reaction Name | Reagents | Key Features |

| Simmons-Smith Reaction | Zn(Cu), CH2I2 | Stereospecific, often directed by nearby functional groups. nih.gov |

| Diazomethane with Metal Catalysis | CH2N2, Rh(II) or Cu(I) catalyst | Can be highly enantioselective with chiral catalysts. |

| Kulinkovich Reaction | Grignard reagent, Ti(O-i-Pr)4 | Forms cyclopropanols from esters. wikipedia.org |

These methods highlight the versatility of cyclopropanation chemistry and provide a context for understanding the stability and potential reactivity of the cyclopropyl ring within the target molecule. wikipedia.orgnih.gov

Mechanistic Investigations and Computational Analysis

Elucidation of Reaction Mechanisms in Synthesis

The synthesis of 3-(2-Chloroacetyl)-1-cyclopropylurea involves the formation of two key linkages: the N-acyl bond and the cyclopropyl-nitrogen bond. The elucidation of these reaction mechanisms provides insight into the compound's formation and potential synthetic optimizations.

The formation of the N-acylurea linkage in this compound typically proceeds via a nucleophilic acyl substitution reaction. libretexts.orgchemguide.co.uk The most direct synthetic route involves the acylation of 1-cyclopropylurea (B25948) with chloroacetyl chloride. wikipedia.orgresearchgate.net

The mechanism is characterized by an initial addition step followed by an elimination step. chemguide.co.uk The nitrogen atom of the cyclopropylurea acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. chemguide.co.uk This carbonyl carbon is rendered highly electrophilic due to the inductive electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. libretexts.org The nucleophilic attack leads to the formation of a transient tetrahedral intermediate. chemguide.co.uk

Figure 1: Proposed Mechanism for N-Acylation of 1-Cyclopropylurea

Step 1: Nucleophilic attack of urea (B33335) nitrogen on the carbonyl carbon of chloroacetyl chloride. Step 2: Formation of a tetrahedral intermediate. Step 3: Elimination of chloride ion and deprotonation by base to yield the final product.

One common method is the Hofmann rearrangement of cyclopropanecarboxamide. google.com This reaction involves the treatment of the amide with an alkali hypohalite solution. The mechanism proceeds through the formation of an N-haloamide intermediate, which is then deprotonated by a base. The subsequent rearrangement involves the migration of the cyclopropyl (B3062369) group from the carbonyl carbon to the nitrogen atom, with the simultaneous loss of the halide ion, to form an isocyanate intermediate. This isocyanate is then hydrolyzed to yield cyclopropylamine (B47189) and carbon dioxide.

Another modern approach is the titanium-mediated coupling of nitriles with Grignard reagents, known as the Kulinkovich-Szymoniak reaction. organic-chemistry.org This method can produce primary cyclopropylamines from readily available starting materials. The mechanism is believed to involve the formation of a titanacyclopropane intermediate, which then undergoes reductive elimination to form the cyclopropylamine. The presence of a strong Lewis acid is often crucial for facilitating the ring contraction step. organic-chemistry.org

Once cyclopropylamine is synthesized, it can be converted to 1-cyclopropylurea. This is typically achieved by reacting the amine with isocyanic acid (HNCO) or a synthetic equivalent, such as sodium or potassium cyanate (B1221674) under acidic conditions. The mechanism involves the nucleophilic addition of the cyclopropylamine to the electrophilic carbon of the isocyanate.

Mechanistic Aspects of Chloroacetyl Group Reactivity

The chloroacetyl group is a highly reactive functional handle within the molecule, primarily due to the presence of a chlorine atom alpha to a carbonyl group. This arrangement makes the methylene (B1212753) carbon susceptible to nucleophilic attack.

The reaction of the chloroacetyl group with nucleophiles is a classic example of a nucleophilic substitution reaction. Given that the chlorine is attached to a primary carbon, the reaction predominantly proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.net

Rate = k[Substrate][Nucleophile]

The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. ucl.ac.uk This leads to an inversion of stereochemistry at the carbon center, although this is not relevant for the methylene carbon of the chloroacetyl group. The reactivity of various nucleophiles towards N-aryl 2-chloroacetamides demonstrates the facility of this substitution. researchgate.net The rate of reaction is highly sensitive to the strength of the nucleophile and steric hindrance around the reaction center.

| Nucleophile | Relative Rate (Illustrative) | Reaction Characteristics |

|---|---|---|

| I⁻ | Very High | Strong nucleophile, good leaving group. |

| RS⁻ (Thiolate) | High | Excellent nucleophile in SN2 reactions. |

| N₃⁻ (Azide) | High | Strong nucleophile. |

| CN⁻ (Cyanide) | Moderate | Good nucleophile, forms a new C-C bond. |

| R₂NH (Amine) | Moderate | Neutral but effective nucleophile. |

| OH⁻ (Hydroxide) | Moderate | Strong base, can lead to competing elimination reactions in other substrates. |

| H₂O (Water) | Low | Weak, neutral nucleophile; reaction is typically slow (solvolysis). |

This table provides an illustrative overview of the relative reaction rates for an SN2 reaction on a primary alkyl chloride based on general nucleophilicity trends.

The electrophilicity of the two key reactive centers—the carbonyl carbon and the α-methylene carbon of the chloroacetyl group—is modulated by the electronic effects of the substituents.

The electrophilicity of the methylene carbon (C-α), the site of SN2 attack, is primarily enhanced by the inductive effect of the attached chlorine atom. The adjacent carbonyl group also exerts a strong electron-withdrawing effect, which further polarizes the C-Cl bond and makes the carbon more positive, thus accelerating nucleophilic attack.

| Substituent/Group | Effect on Carbonyl Carbon (C=O) | Effect on Methylene Carbon (C-α) |

|---|---|---|

| α-Chlorine | Increases electrophilicity (strong -I effect). | Increases electrophilicity (strong -I effect), polarizes C-Cl bond. |

| Carbonyl Oxygen | Defines the electrophilic nature of the carbonyl carbon. | Increases electrophilicity of C-α via induction/resonance. |

| N'-Cyclopropylurea Moiety | Complex electronic effect; net electron-withdrawing character enhances electrophilicity. | Indirect electronic influence through the carbonyl group. |

| Cyclopropyl Group | Indirect effect; its unique electronic properties (σ-aromaticity) can influence the urea nitrogen's nucleophilicity/basicity. | No direct effect. |

Mechanistic Studies of Cyclopropyl Moiety Participation in Chemical Processes

The cyclopropyl group is not merely a passive substituent; its strained three-membered ring possesses unique electronic properties that can allow it to participate in chemical reactions, a phenomenon known as neighboring group participation (NGP). wikipedia.org The high p-character of the C-C sigma bonds in the cyclopropane (B1198618) ring allows it to interact with and stabilize adjacent electron-deficient centers. researchgate.net

In reactions involving the chloroacetyl group of this compound, the cyclopropyl moiety could potentially participate if a positive charge develops on an adjacent atom. For example, in the presence of a strong Lewis acid, the carbonyl oxygen could be activated, leading to a ring-opening rearrangement of the N-cyclopropylamide system. researchgate.net Studies on related N-cyclopropylamides have shown that they can undergo rearrangement to form N-(2-chloropropyl)amides or cyclize to form 5-methyl-2-oxazolines via an aziridine (B145994) intermediate. researchgate.net

Computational Chemistry and Theoretical Studies

Quantum chemical calculations are indispensable tools for elucidating complex reaction mechanisms by exploring the potential energy surface (PES) that connects reactants, transition states, and products. nih.gov For this compound, methods like the Artificial Force Induced Reaction (AFIR) can be employed to systematically search for reaction paths without prior assumptions about the mechanism. nih.govchemrxiv.org This approach is particularly valuable for discovering unexpected transformations, such as rearrangements or the involvement of transient intermediates. chemrxiv.org

By starting from the product structure, these computational methods can trace back reaction pathways to identify plausible reactants and intermediates. nih.gov This "inverse search" capability is powerful for predicting synthetic routes. For a molecule like this compound, quantum calculations could be used to map out the energetics of the aforementioned NGP pathway, comparing the energy barriers for participation by the nitrogen versus the oxygen atom. Furthermore, these calculations can predict the feasibility of pathways involving the strained cyclopropyl ring, determining whether ring-opening is a kinetically and thermodynamically favorable process under specific reaction conditions. researchgate.net

Density Functional Theory (DFT) is a widely used computational method that provides a balance between accuracy and computational cost, making it suitable for studying the structure and reactivity of medium-sized organic molecules. nanobioletters.commdpi.com

DFT calculations, often using functionals like B3LYP or M06-2X with a suitable basis set such as 6-31G(d,p), can be used to determine the optimized three-dimensional geometry of this compound. nih.govnih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformational preferences and steric environment. nanobioletters.com

Beyond geometry, DFT allows for the analysis of the molecule's electronic structure. The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicates the most probable sites for nucleophilic and electrophilic attack, respectively. researchgate.net A Molecular Electrostatic Potential (MEP) map can also be generated, which visually represents the charge distribution and helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites of chemical reactivity. nanobioletters.comresearchgate.net

Table 2: Hypothetical DFT-Calculated Structural Parameters for this compound

| Parameter | Functional Group | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (urea) | ~1.23 Å |

| Bond Length (Å) | C=O (acetyl) | ~1.21 Å |

| Bond Length (Å) | C-Cl | ~1.79 Å |

| Bond Length (Å) | C-C (cyclopropyl) | ~1.51 Å |

| Bond Angle (°) | N-C-N (urea) | ~118° |

Note: These values are illustrative and based on typical results from DFT calculations on similar organic molecules.

A key application of DFT in mechanistic studies is the location of transition state (TS) structures and the calculation of their corresponding activation energies (energy barriers). chemrxiv.org The transition state represents the highest energy point along a reaction coordinate and is critical for determining the reaction rate. chemrxiv.orgnih.gov

For this compound, DFT calculations can be used to model the transition states for various potential reactions. This includes the TS for the intramolecular cyclization via NGP and the TS for a direct SN2 substitution by an external nucleophile. By comparing the calculated Gibbs free energies of activation (ΔG‡) for these competing pathways, one can predict which mechanism is kinetically favored. nih.gov For example, a significantly lower energy barrier for the NGP pathway would provide strong theoretical support for its operation. Similarly, the energy barriers for reactions involving the opening of the cyclopropyl ring can be computed to assess their feasibility compared to reactions at the chloroacetyl group. researchgate.netscielo.org.mx

Table 3: Illustrative Calculated Energy Barriers for Competing Reaction Pathways

| Reaction Pathway | Description | Hypothetical ΔG‡ (kcal/mol) |

|---|---|---|

| Direct SN2 | Attack by external nucleophile at C-Cl | 25.5 |

| NGP (N-attack) | Intramolecular cyclization | 19.8 |

Note: The energy values are hypothetical, intended to illustrate how DFT can be used to compare the feasibility of different reaction mechanisms. The lower barrier for the NGP pathway suggests it would be the kinetically preferred route.

Due to a lack of publicly available scientific research specifically detailing the mechanistic investigations and computational analysis of this compound, the following sections on its Molecular Electrostatic Potential (MEP) Analysis and Molecular Modeling of Interactions cannot be provided at this time.

Therefore, to adhere to the principles of scientific accuracy and to avoid speculation, the requested article focusing on these specific analytical techniques for this compound cannot be generated.

Biological and Biomedical Research Applications

Investigation of Bioactive Urea (B33335) Derivatives

Urea-containing compounds are a significant area of focus in medicinal chemistry due to their diverse biological activities. The presence of the reactive chloroacetyl moiety, combined with a cyclopropyl (B3062369) group, suggests that 3-(2-Chloroacetyl)-1-cyclopropylurea is designed as a potential alkylating agent, capable of forming covalent bonds with biological macromolecules. This characteristic is central to the therapeutic strategy of many anticancer agents.

The anticancer potential of urea derivatives, particularly aryl chloroethylureas (CEUs), has been demonstrated through their potent cytotoxic and antineoplastic effects. nih.gov These compounds function as "soft" alkylating agents, a property that makes them less susceptible to common mechanisms of chemoresistance. researchgate.net The core mechanism involves the alkylation of specific intracellular proteins, leading to the disruption of critical cellular processes and ultimately, cell death. researchgate.net Research has shown that modifications to the electrophilic group, such as substituting a 2-chloroethyl moiety with a 2-chloroacetyl group, can enhance antiproliferative activity.

Studies on various CEU derivatives have demonstrated significant inhibition of cancer cell growth across different cell lines. The growth inhibitory (GI50) concentrations for some active CEU compounds have been quantified, showcasing their potency. For instance, certain cycloalkyl-substituted CEUs exhibit GI50 values ranging from 1.9 to 49 µM in breast carcinoma (MCF-7), skin melanoma (M21), and colon carcinoma (HT-29) cells. nih.gov This indicates a broad spectrum of activity against various cancer types. Another study on 1-aryl 3-(2-chloroethyl)ureas reported 50% inhibitory doses (ID50) against LoVo human colon cancer cells, with some derivatives showing higher potency than established chemotherapeutic agents like chlorambucil. nih.gov

Table 1: Growth Inhibition of Cancer Cell Lines by Related Aryl Chloroethylurea (CEU) Derivatives

| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| Cycloalkyl-substituted CEUs | MCF-7 (Breast Carcinoma) | GI50 | 1.9 - 49 | nih.gov |

| Cycloalkyl-substituted CEUs | M21 (Skin Melanoma) | GI50 | 1.9 - 49 | nih.gov |

| Cycloalkyl-substituted CEUs | HT-29 (Colon Carcinoma) | GI50 | 1.9 - 49 | nih.gov |

| 4-tert-butyl CEU | LoVo (Colon Adenocarcinoma) | ID50 | 4 | nih.gov |

| 4-methyl CEU | LoVo (Colon Adenocarcinoma) | ID50 | 20 | nih.gov |

A key aspect of the anticancer activity of bioactive urea derivatives is their ability to modulate the cell cycle. miltenyibiotec.com Depending on their specific chemical structure, these compounds can induce cell cycle arrest at different phases, thereby preventing cancer cell proliferation. Research has identified two distinct mechanisms of action for CEUs. nih.gov One subset of these compounds, typically substituted with a fused aromatic ring or an aliphatic chain, induces arrest in the G2/M phase of the cell cycle. nih.gov In contrast, CEUs substituted with smaller cycloalkyl groups tend to block cell division in the G0/G1 phase. nih.gov This ability to halt cell cycle progression is a critical component of their antiproliferative effects. nih.gov

The antiproliferative and cell cycle modulating effects of chloroacetyl urea derivatives are directly linked to their ability to act as alkylating agents, covalently binding to specific protein targets. The chloroacetyl group is a reactive electrophile that readily forms stable thioether bonds with nucleophilic cysteine residues in proteins. creative-proteomics.comresearchgate.net Two primary targets have been identified for the broader class of CEUs, which dictates their specific biological outcome.

β-tubulin: One class of CEUs exerts its anticancer effects by targeting β-tubulin, a key component of microtubules. nih.gov By covalently binding to cysteine residues (such as Cys239 or Cys354) near the colchicine-binding site, these compounds disrupt microtubule dynamics. nih.govnih.gov This disruption interferes with the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent cell death. nih.gov

Thioredoxin-1 (Trx-1): A distinct subset of CEUs, particularly those with cycloalkyl substitutions, selectively alkylates thioredoxin-1 (Trx-1). researchgate.netnih.gov Trx-1 is a crucial protein for maintaining cellular redox balance and is involved in promoting cell growth and survival. Alkylation by these urea derivatives inhibits the nuclear translocation of Trx-1, a process associated with chemoresistance. researchgate.netnih.gov This action is presumed to be the mechanism behind the observed G0/G1 phase cell cycle arrest induced by these specific compounds. nih.gov

Based on a review of the available scientific literature, no specific studies detailing the antifungal activity of this compound or closely related chloroacetyl urea derivatives were identified. Research on the antifungal properties of other, structurally different urea-based compounds exists, but this data cannot be extrapolated to the subject compound.

A review of published scientific research did not yield information on the antioxidant properties of this compound. Standard antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or ferric reducing antioxidant power (FRAP) assay, have not been reported for this compound or its close analogs in the available literature.

Other Potential Biological Activities (e.g., antimicrobial, enzyme inhibition)

The chemical structure of this compound suggests potential for other biological activities, notably antimicrobial effects and enzyme inhibition. The presence of a chloro-substituent can significantly influence a molecule's biological profile. mdpi.comeurochlor.org Chlorinated organic compounds are integral to a large number of pharmaceuticals and crop protection agents, where the chlorine atom often serves to modulate the activity of the parent molecule. eurochlor.orgnih.gov In many cases, the introduction of a chlorine atom into a biologically active molecule can substantially enhance its intrinsic activity. eurochlor.org

Compounds containing N-acyl urea or thiourea (B124793) scaffolds have demonstrated moderate antibacterial and antifungal activities. mdpi.com The antimicrobial potential of a compound is often linked to its ability to interact with and disrupt essential cellular processes in microorganisms. Various natural and synthetic compounds exhibit a wide spectrum of biological properties, including antimicrobial, antifungal, and antibacterial activities. unl.ptnih.govnih.govmdpi.comekb.eg

Furthermore, the chloroacetyl group is a known reactive moiety capable of acting as an electrophile. This reactivity is the basis for its potential role as an enzyme inhibitor. nih.gov By forming covalent bonds with nucleophilic residues within the active site of an enzyme, such a group can lead to irreversible inhibition, thereby disrupting the enzyme's catalytic function. unl.ptnih.gov This mechanism is a key strategy in the design of targeted therapeutic agents.

Role of the Chloroacetyl Moiety in Biological Activity

The chloroacetyl moiety is a bifunctional chemical entity, characterized by an acyl chloride group and a reactive carbon-chlorine bond. chemicalbook.comwikipedia.org This group is a versatile building block in organic synthesis and plays a significant role in the biological activity of the molecule. chemicalbook.comsrdrugs.in

The chloroacetyl group is a potent electrophile, making it capable of forming stable covalent bonds with nucleophilic functional groups found in biological macromolecules. This process, known as covalent modification, is a key mechanism for the action of many targeted covalent inhibitor drugs. nih.govnih.govmdpi.com The primary targets for such electrophilic groups on proteins are the side chains of amino acids with strong nucleophiles, most notably the thiol group of cysteine. The carbon atom attached to the chlorine is susceptible to nucleophilic attack, leading to the displacement of the chloride ion and the formation of a new covalent bond between the inhibitor and the protein. researchgate.netresearchgate.net This covalent linkage can result in long-lasting, often irreversible, modulation of the target protein's function. nih.gov

The ability of the chloroacetyl moiety to covalently modify proteins is central to its interaction with enzymes. By targeting a nucleophilic amino acid residue within the active site or an allosteric site of an enzyme, the moiety can act as an irreversible inhibitor. nih.govmdpi.com The formation of a covalent bond can permanently block substrate access to the active site or lock the enzyme in an inactive conformation. nih.gov The effectiveness and selectivity of this interaction are not solely dependent on the chloroacetyl "warhead" but also on the entire molecular structure, which serves to properly orient the reactive group within the protein's binding pocket to facilitate the reaction. eurochlor.org This targeted covalent inhibition can lead to high potency and a prolonged duration of action.

Role of the Cyclopropyl Moiety in Biological Activity

The cyclopropyl group is a highly valuable structural motif in medicinal chemistry, often incorporated into drug candidates to fine-tune their pharmacological properties. iris-biotech.descientificupdate.com Its unique steric and electronic characteristics distinguish it from simple alkyl groups and confer significant advantages in drug design. researchgate.netnih.govacs.org

The incorporation of a cyclopropyl ring into a molecule can have a profound and beneficial impact on its pharmacokinetic profile. nih.govacs.org One of the most significant effects is the enhancement of metabolic stability. sdlookchem.comresearchgate.net The C-H bonds of a cyclopropyl ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to those in more flexible alkyl chains. iris-biotech.dehyphadiscovery.com This can lead to a longer half-life and reduced plasma clearance of the drug. researchgate.netacs.orgsdlookchem.com Furthermore, the cyclopropyl group can influence a molecule's lipophilicity and permeability, potentially increasing its ability to cross biological membranes, including the blood-brain barrier. researchgate.netnih.govacs.org

| Pharmacokinetic Parameter | Influence of Cyclopropyl Moiety | Underlying Reason |

|---|---|---|

| Metabolic Stability | Increases | Reduced susceptibility to CYP450-mediated oxidation due to stronger C-H bonds. iris-biotech.denih.govhyphadiscovery.com |

| Plasma Clearance | Decreases | Slower metabolic breakdown leads to longer circulation time. researchgate.netacs.orgsdlookchem.com |

| Brain Permeability | May Increase | Favorable changes in lipophilicity and molecular shape can enhance CNS penetration. researchgate.netnih.govacs.org |

| Lipophilicity (clogP) | Modulates | Can reduce lipophilicity compared to larger groups like isopropyl or phenyl, which can be advantageous. iris-biotech.de |

| Proteolytic Stability | Increases | Conformational restriction can prevent hydrolysis of peptide-like structures. iris-biotech.denih.govacs.org |

The rigid, three-membered ring structure of the cyclopropyl group imparts significant conformational constraint on a molecule. unl.ptiris-biotech.de This rigidity can lock the molecule into a specific three-dimensional shape that is optimal for binding to a biological receptor or enzyme active site. nih.govnih.gov By reducing the entropic penalty of binding, this pre-organization can lead to a significant increase in binding affinity and potency. iris-biotech.deresearchgate.netnih.govacs.org The defined geometry of the cyclopropyl ring helps to precisely position other key pharmacophoric groups within the binding pocket, enhancing specificity and reducing the likelihood of off-target effects. researchgate.netsdlookchem.comsemanticscholar.org The unique electronic nature of the cyclopropane (B1198618) ring, which possesses enhanced π-character in its C-C bonds, can also contribute to favorable binding interactions with biological targets. researchgate.netnih.govacs.org

| Effect on Biological Interaction | Contribution of Cyclopropyl Moiety |

|---|---|

| Enhanced Potency | Provides conformational rigidity, leading to a more favorable, low-energy binding conformation. researchgate.netnih.govsdlookchem.com |

| Increased Selectivity / Reduced Off-Target Effects | The fixed conformation fits specifically into the target receptor, reducing binding to other unintended proteins. scientificupdate.comresearchgate.netacs.org |

| Favorable Binding Entropy | Pre-organizes the molecule into an active conformation, reducing the entropic cost of binding. iris-biotech.deresearchgate.netacs.org |

| Unique Electronic Interactions | The enhanced π-character of the C-C bonds can participate in specific electronic interactions within the binding site. researchgate.netnih.govacs.org |

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies, which explore how modifications to different parts of the molecule affect its biological effects, are crucial for optimizing its potency and selectivity.

Impact of Substituent Modifications on Bioactivity

The cyclopropyl group is a critical feature. Its small, rigid ring structure likely plays a significant role in binding to target proteins. Studies on related cyclopropyl urea derivatives have shown that this moiety can confer potency and favorable pharmacokinetic properties. nih.gov Alterations to this group, for instance, by replacing it with larger or more flexible alkyl or aryl substituents, could significantly impact binding affinity and, consequently, biological activity.

The urea moiety is central to the molecule's structure and is known to participate in hydrogen bonding interactions with biological targets. nih.gov Modifications to the urea linkage, such as N-alkylation or replacement with a thiourea, would likely alter these interactions and affect the compound's activity profile.

The chloroacetyl group is a reactive electrophilic component. This group can form covalent bonds with nucleophilic residues, such as cysteine or histidine, in the active site of target enzymes. The presence and position of the chlorine atom are therefore critical. Replacing the chlorine with other halogens (e.g., fluorine, bromine) or with non-halogen substituents would be expected to modulate the reactivity of the acetyl group and thereby influence the compound's mechanism of action and potency. For example, studies on related chloro-containing compounds have demonstrated that the nature of the halogen can influence antiproliferative activity. mdpi.com

The following table summarizes the predicted impact of various substituent modifications on the bioactivity of this compound based on SAR studies of analogous compounds.

| Molecular Component | Modification | Predicted Impact on Bioactivity | Rationale |

| Cyclopropyl Group | Replacement with larger alkyl groups (e.g., cyclopentyl, cyclohexyl) | Potentially decreased activity | Loss of optimal steric fit in the binding pocket. nih.gov |

| Replacement with aromatic rings | Variable; could increase or decrease activity depending on the target | Introduction of different electronic and steric properties. | |

| Urea Moiety | N-methylation | Likely decreased activity | Disruption of key hydrogen bonding interactions. |

| Replacement with thiourea | Altered electronic properties and hydrogen bonding capacity | May lead to changes in target affinity and selectivity. rsc.org | |

| Chloroacetyl Group | Replacement of chlorine with other halogens (F, Br, I) | Modulation of reactivity and potency | Different halogens alter the electrophilicity of the acetyl group. |

| Removal of the chloro substituent | Significant loss of activity | The chloro group is likely essential for covalent modification of the target. nih.gov |

Pharmacophore Identification and Optimization

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. nih.govnih.gov For this compound, a putative pharmacophore can be derived from its key structural features and the SAR data.

The essential pharmacophoric features are likely to include:

A hydrogen bond donor: One of the N-H groups of the urea moiety.

A hydrogen bond acceptor: The carbonyl oxygen of the urea and the acetyl group.

A hydrophobic feature: The cyclopropyl ring.

An electrophilic center: The carbon atom of the chloroacetyl group.

Optimization of this pharmacophore would involve synthesizing and testing new derivatives where the spatial arrangement and properties of these features are systematically varied. The goal is to enhance the compound's interaction with its biological target, thereby improving its potency and selectivity. For instance, the distance between the hydrophobic cyclopropyl group and the hydrogen-bonding urea moiety could be altered by introducing linkers of varying lengths and flexibilities. Similarly, the reactivity of the electrophilic center could be fine-tuned by modifying the electronic properties of adjacent groups.

The development of a robust pharmacophore model is a key step in the rational design of new analogs of this compound with improved therapeutic potential. nih.govresearchgate.net

| Pharmacophoric Feature | Corresponding Molecular Group | Role in Bioactivity |

| Hydrogen Bond Donor | Urea N-H | Forms hydrogen bonds with target protein residues. |

| Hydrogen Bond Acceptor | Urea C=O, Acetyl C=O | Forms hydrogen bonds with target protein residues. |

| Hydrophobic Group | Cyclopropyl ring | Engages in hydrophobic interactions within the binding pocket. |

| Electrophilic Center | Chloroacetyl group | Forms a covalent bond with the target protein. |

Analytical Methodologies for Compound Characterization and Study

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for determining the molecular structure of 3-(2-Chloroacetyl)-1-cyclopropylurea. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected chemical shifts for the protons in this compound are influenced by the electronegativity of adjacent atoms (oxygen, nitrogen, and chlorine) and the unique electronic environment of the cyclopropyl (B3062369) ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| NH (urea) | 8.5 - 9.5 | Broad Singlet | 1H |

| NH (amide) | 7.0 - 8.0 | Broad Singlet | 1H |

| CH₂ (chloroacetyl) | 4.2 - 4.5 | Singlet | 2H |

| CH (cyclopropyl) | 2.5 - 2.8 | Multiplet | 1H |

| CH₂ (cyclopropyl) | 0.5 - 1.0 | Multiplet | 4H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule. The chemical shifts are characteristic of the functional groups present, such as the carbonyl groups of the urea (B33335) and amide, the chloro-substituted methylene (B1212753) group, and the carbons of the cyclopropyl ring.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (amide) | 165 - 170 |

| C=O (urea) | 155 - 160 |

| CH₂ (chloroacetyl) | 40 - 45 |

| CH (cyclopropyl) | 20 - 25 |

| CH₂ (cyclopropyl) | 5 - 10 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-Cl functional groups.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (urea & amide) | 3200 - 3400 | Medium-Strong |

| C-H Stretch (cyclopropyl) | 3000 - 3100 | Medium |

| C=O Stretch (amide) | 1680 - 1720 | Strong |

| C=O Stretch (urea) | 1640 - 1680 | Strong |

| N-H Bend | 1550 - 1640 | Medium |

| C-N Stretch | 1200 - 1400 | Medium |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the elemental composition of the molecule. For this compound (Molecular Formula: C₆H₉ClN₂O₂), the expected monoisotopic mass is approximately 176.0353 g/mol .

The fragmentation pattern in the mass spectrum would likely involve cleavage of the amide and urea linkages, as well as the loss of the chloroacetyl group.

| Ion | Predicted m/z | Possible Identity |

| [M+H]⁺ | 177.0426 | Protonated molecular ion |

| [M]⁺ | 176.0353 | Molecular ion |

| [M-Cl]⁺ | 141.0403 | Loss of chlorine |

| [M-CH₂Cl]⁺ | 127.0507 | Loss of chloromethyl group |

| [C₃H₅NCO]⁺ | 83.0400 | Cyclopropyl isocyanate fragment |

| [CH₂ClCO]⁺ | 76.9796 | Chloroacetyl fragment |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For a polar compound like this compound, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase and a polar mobile phase. The purity of the compound is determined by the area of its peak relative to the total area of all peaks in the chromatogram.

| Parameter | Typical Conditions |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of water (often with 0.1% formic acid) and acetonitrile (B52724) or methanol |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV at 210-254 nm |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 25 - 40 °C |

Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction by separating the components of the reaction mixture. For the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. The separation is based on the differential partitioning of the components between the stationary phase (typically silica (B1680970) gel) and the mobile phase.

| Parameter | Typical Conditions |

| Stationary Phase | Silica gel 60 F₂₅₄ coated aluminum plates |

| Mobile Phase (Eluent) | A mixture of a nonpolar solvent (e.g., hexane (B92381) or ethyl acetate) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). A common starting system would be a 1:1 to 3:1 mixture of ethyl acetate and hexane. |

| Visualization | UV light (254 nm) to visualize UV-active spots. Staining with potassium permanganate (B83412) or iodine may also be used. |

By comparing the retention factor (Rf) values of the spots corresponding to the starting materials and the product, the progress of the reaction can be effectively monitored. The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction.

X-ray Diffraction (XRD) for Crystalline Structure Determination

A comprehensive search of scientific literature and crystallographic databases did not yield specific X-ray diffraction data for the crystalline structure of this compound. Therefore, detailed research findings including unit cell dimensions, space group, and other crystallographic parameters are not available at this time.

While data for the precise compound of interest is unavailable, the principles of X-ray diffraction (XRD) remain a fundamental technique for the elucidation of the three-dimensional atomic and molecular structure of a crystalline solid. This non-destructive analytical method relies on the scattering of X-rays by the electron clouds of the atoms within a crystal lattice. The resulting diffraction pattern of scattered X-rays provides detailed information about the arrangement of atoms.

For a hypothetical analysis of this compound, the process would involve growing a single crystal of the compound suitable for XRD analysis. This crystal would then be mounted on a goniometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a detector collects the diffraction data, which consists of the positions and intensities of the diffracted X-ray spots.

The analysis of this data would reveal key crystallographic parameters, which would be presented in a table similar to the hypothetical example below:

| Parameter | Hypothetical Value |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| a (Å) | e.g., 10.123 |

| b (Å) | e.g., 8.456 |

| c (Å) | e.g., 12.789 |

| α (°) | 90 |

| β (°) | e.g., 105.45 |

| γ (°) | 90 |

| Volume (ų) | e.g., 1056.7 |

| Z | e.g., 4 |

| Calculated Density (g/cm³) | e.g., 1.345 |

In this hypothetical table, 'a', 'b', and 'c' represent the lengths of the unit cell edges, while 'α', 'β', and 'γ' are the angles between these edges. The space group provides information about the symmetry elements present in the crystal, and 'Z' indicates the number of molecules per unit cell.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。